Comparative Antimycobacterial Potency: GSK2200150A vs. GSK Spiro Analogs
GSK2200150A demonstrates an MIC of 0.38 µM against the virulent M. tuberculosis strain H37Rv . In a comparative panel of GSK anti-tubercular leads, its potency is notable but not extreme. It exhibits greater potency than analogs such as GSK358607A (MIC = 0.7 µM) and GSK888636A (MIC = 0.94 µM), while being less potent than GSK353069A (MIC = 0.13 µM) [1]. This places GSK2200150A as a key reference point within the Spiro series for structure-activity relationship (SAR) studies.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.38 µM |
| Comparator Or Baseline | GSK353069A: MIC = 0.13 µM; GSK358607A: MIC = 0.7 µM; GSK888636A: MIC = 0.94 µM |
| Quantified Difference | GSK2200150A is 2.9-fold less potent than GSK353069A but 1.8-fold more potent than GSK358607A. |
| Conditions | Assay against M. tuberculosis H37Rv; exact experimental details not specified in the comparative table but standard for the referenced GSK HTS campaign [1]. |
Why This Matters
This quantitative data allows researchers to benchmark their novel Spiro analogs or other MmpL3 inhibitors against a well-defined potency reference, enabling direct assessment of improvements or changes in SAR.
- [1] Ekins S, Pottorf R, Reynolds RC, Williams AJ, Clark AM, Freundlich JS. Combining Computational Methods for Hit to Lead Optimization in Mycobacterium tuberculosis Drug Discovery. Pharm Res. 2014;31(2):414–435. doi:10.1007/s11095-013-1172-7 View Source
